1-Benzyl-4,10a-diphenyl-1,5,10,10a-tetrahydropyrrolo[2,3-b][1,5]benzodiazepine-2,3-dione
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Overview
Description
1-Benzyl-4,10a-diphenyl-1,5,10,10a-tetrahydropyrrolo[2,3-b][1,5]benzodiazepine-2,3-dione is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b][1,5]benzodiazepine core with benzyl and diphenyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-4,10a-diphenyl-1,5,10,10a-tetrahydropyrrolo[2,3-b][1,5]benzodiazepine-2,3-dione typically involves multiple steps, including cyclization and annulation reactions. The synthetic routes often start with the preparation of intermediate compounds, followed by their cyclization to form the desired benzodiazepine core. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reactions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-4,10a-diphenyl-1,5,10,10a-tetrahydropyrrolo[2,3-b][1,5]benzodiazepine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4,10a-diphenyl-1,5,10,10a-tetrahydropyrrolo[2,3-b][1,5]benzodiazepine-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,10a-diphenyl-1,5,10,10a-tetrahydropyrrolo[2,3-b][1,5]benzodiazepine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Benzyl-4,10a-diphenyl-1,5,10,10a-tetrahydropyrrolo[2,3-b][1,5]benzodiazepine-2,3-dione can be compared with other similar compounds, such as:
1-Butyl-4,10a-diphenyl-1,5,10,10a-tetrahydropyrrolo[2,3-b][1,5]benzodiazepine-2,3-dione: This compound has a butyl group instead of a benzyl group, which may affect its chemical and biological properties.
1-Methyl-4,10a-diphenyl-1,5,10,10a-tetrahydropyrrolo[2,3-b][1,5]benzodiazepine-2,3-dione: The presence of a methyl group instead of a benzyl group can lead to differences in reactivity and activity.
The uniqueness of this compound lies in its specific substituents and the resulting properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C30H23N3O2 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-benzyl-4,10a-diphenyl-5,10-dihydropyrrolo[2,3-b][1,5]benzodiazepine-2,3-dione |
InChI |
InChI=1S/C30H23N3O2/c34-28-26-27(22-14-6-2-7-15-22)31-24-18-10-11-19-25(24)32-30(26,23-16-8-3-9-17-23)33(29(28)35)20-21-12-4-1-5-13-21/h1-19,31-32H,20H2 |
InChI Key |
PTMWVSDJFFFPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=O)C3=C(NC4=CC=CC=C4NC32C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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